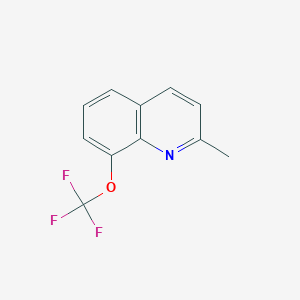
2-Methyl-8-(trifluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-(trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the use of a modified Doebner–von Miller reaction protocol. This method typically involves the reaction of aniline derivatives with acrolein in the presence of a strong acid catalyst . Another method includes transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and versatility .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that prioritize yield and cost-effectiveness. These methods may include continuous flow reactors and the use of recyclable catalysts to minimize waste and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, typically using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkylated or arylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
8-Trifluoromethoxyquinoline: Similar structure but without the methyl group at the 2-position, leading to variations in reactivity and applications.
Uniqueness: 2-Methyl-8-(trifluoromethoxy)quinoline is unique due to the combined presence of both the methyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which enhance its potential in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
2-methyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-7-5-6-8-3-2-4-9(10(8)15-7)16-11(12,13)14/h2-6H,1H3 |
InChI-Schlüssel |
IEOXPZFCARHDSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC(F)(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
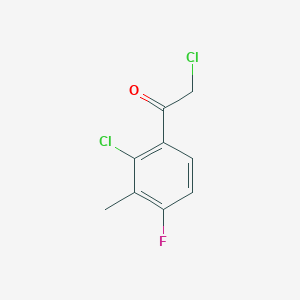
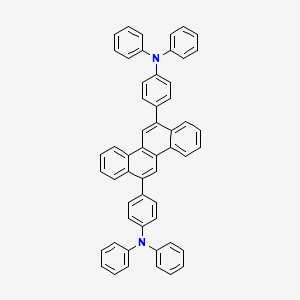
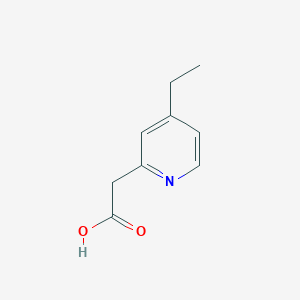

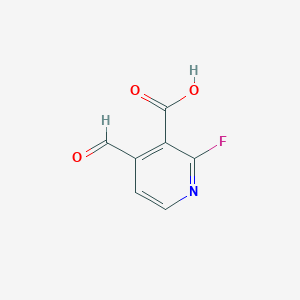
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
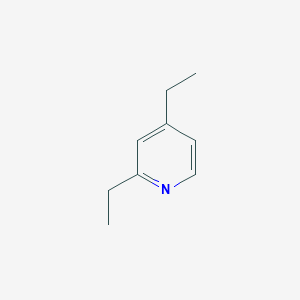
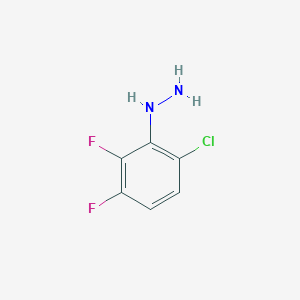
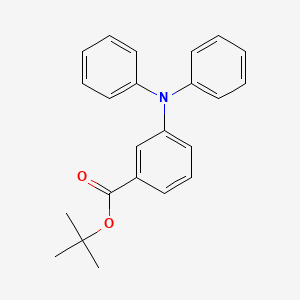
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)


